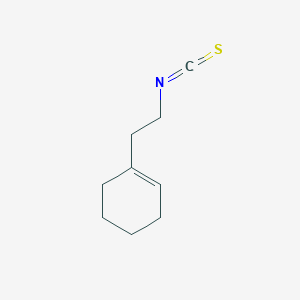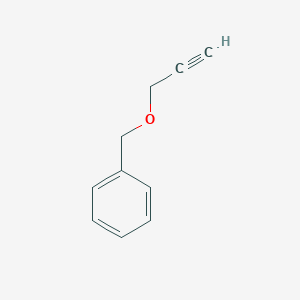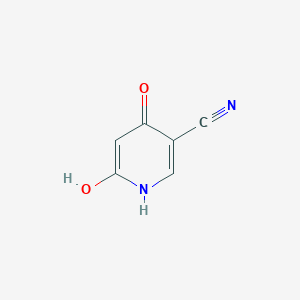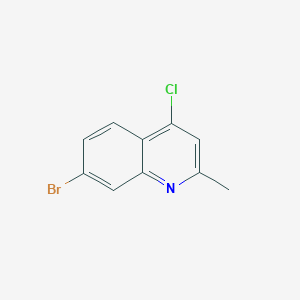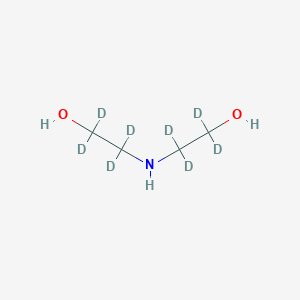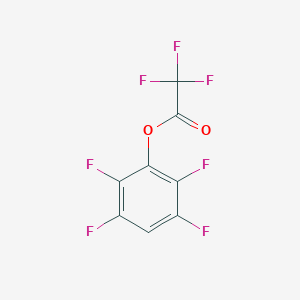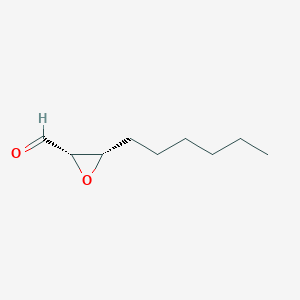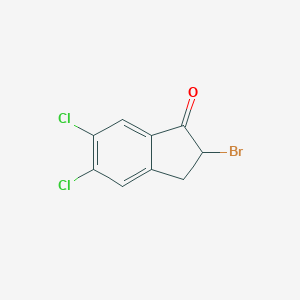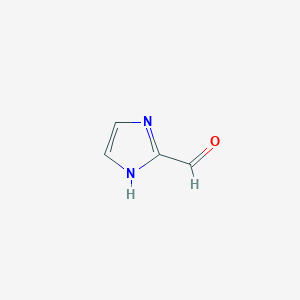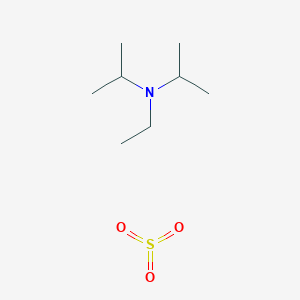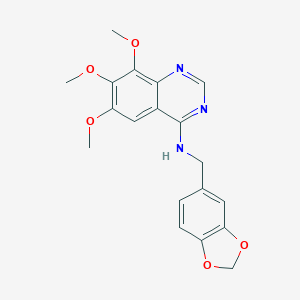
4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline
概要
説明
“4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline” is a potent and specific inhibitor of cGMP-specific phosphodiesterase (PDE V, IC 50 = 230 nM). It elevates the intracellular cGMP level without causing a change in the cAMP level in isolated porcine coronary arteries .
Molecular Structure Analysis
The molecular formula of this compound is C17H15N3O3 . It has a molecular weight of 309.32 .
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 504.4±45.0 °C at 760 mmHg, and a flash point of 258.9±28.7 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
科学的研究の応用
Cyclic GMP Phosphodiesterase Inhibition
A study by Takase et al. (1993) highlighted the compound's potent inhibitory action on cyclic GMP phosphodiesterase (cGMP-PDE) isolated from porcine aorta. This suggests its potential application in vascular health and related areas (Takase, Saeki, Fujimoto, & Saito, 1993).
Pharmacokinetics in Animal Models
Tokumura, Takase, and Horie (1994) developed a method to determine the levels of this compound in dog plasma, suggesting its use in pharmacokinetic studies and potentially in drug development (Tokumura, Takase, & Horie, 1994).
Synthesis and Anticancer Activity
Liu et al. (2007) synthesized various derivatives of 4-amino-6,7,8-trimethoxyquinazoline and evaluated them for in vitro anticancer activities, suggesting potential applications in cancer research and therapy (Liu et al., 2007).
Alkaloid Synthesis and Study
Nagarajan et al. (1994) explored the synthesis of novel potential alkaloidal systems involving similar compounds, indicating applications in the synthesis and study of alkaloids (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994).
Microwave Assisted Synthesis
Liu et al. (2008) conducted microwave-assisted synthesis of novel N-substituted-4-aminoquinazoline compounds, illustrating a methodological advancement in chemical synthesis (Liu, Sun, Liu, Ji, Quan-wu, & Ma, 2008).
Antimicrobial Activity Study
Bektaş et al. (2007) synthesized and studied the antimicrobial activities of certain quinazoline derivatives, indicating potential in antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Antitumor Activity
Liu et al. (2007) again showed the synthesis of 4-aminoquinazoline derivatives and evaluated them for their ability to inhibit tumor cells, contributing to antitumor research (Liu, Hu, Jin, Song, Yang, Liu, Bhadury, Ma, Luo, & Zhou, 2007).
Safety And Hazards
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-23-15-7-12-16(18(25-3)17(15)24-2)21-9-22-19(12)20-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQULNJSJQEICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164555 | |
| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
CAS RN |
150450-00-3 | |
| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150450003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



